Cefacetrile Lactone

Description

Cefacetrile Lactone is a derivative of Cefacetrile, a first-generation cephalosporin antibiotic. Cefacetrile is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine for the treatment of mastitis in lactating cows and in human medicine for treating bacterial infections .

Properties

Molecular Formula |

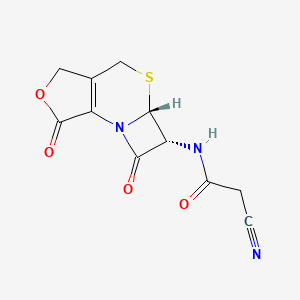

C11H9N3O4S |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

2-cyano-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |

InChI |

InChI=1S/C11H9N3O4S/c12-2-1-6(15)13-7-9(16)14-8-5(3-18-11(8)17)4-19-10(7)14/h7,10H,1,3-4H2,(H,13,15)/t7-,10-/m1/s1 |

InChI Key |

QRJYKGOEYRKBRL-GMSGAONNSA-N |

Isomeric SMILES |

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC#N)SC2 |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC#N)SC2 |

Origin of Product |

United States |

Preparation Methods

Cefacetrile Lactone is synthesized from Cefacetrile through a series of chemical reactions. The primary synthetic route involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction forms Cefacetrile, which can then be converted into its lactone form through further chemical processes. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Cefacetrile Lactone undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form hydroxyacid

Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Scientific Research Applications

Cefacetrile Lactone has several scientific research applications:

Mechanism of Action

Cefacetrile Lactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

Cefacetrile Lactone is unique among cephalosporins due to its lactone structure. Similar compounds include other first-generation cephalosporins such as:

- Cephalothin

- Cephaloridine

- Cephalexin

These compounds share a similar mechanism of action but differ in their chemical structures and spectrum of activity. This compound’s lactone form may offer distinct advantages in terms of stability and biological activity .

Q & A

Q. How should researchers document and share negative or inconclusive results from this compound studies?

- Methodological Answer : Publish in repositories like Zenodo or Figshare with detailed metadata (experimental conditions, raw data). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure usability. Cite negative results in review articles to prevent redundant studies and highlight research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.